6-Hydroxy-2-oxo-2h-pyran-4-yl acetate
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Overview
Description
6-Hydroxy-2-oxo-2H-pyran-4-yl acetate is a heterocyclic compound with the molecular formula C7H6O5 It is a derivative of pyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-oxo-2H-pyran-4-yl acetate can be achieved through several methods. One common approach involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This multicomponent reaction is efficient and yields the desired compound with high purity. The reaction conditions typically involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar multicomponent reactions. The process can be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like crystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-oxo-2H-pyran-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
6-Hydroxy-2-oxo-2H-pyran-4-yl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-oxo-2H-pyran-4-yl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: A structurally similar compound with different functional groups.
5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl acetic acid: Another heterocyclic compound with similar chemical properties.
Uniqueness
6-Hydroxy-2-oxo-2H-pyran-4-yl acetate is unique due to its specific functional groups and reactivity
Properties
CAS No. |
6630-34-8 |
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Molecular Formula |
C7H6O5 |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
(2-hydroxy-6-oxopyran-4-yl) acetate |
InChI |
InChI=1S/C7H6O5/c1-4(8)11-5-2-6(9)12-7(10)3-5/h2-3,9H,1H3 |
InChI Key |
BFYIFFFHFYYJAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=O)OC(=C1)O |
Origin of Product |
United States |
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